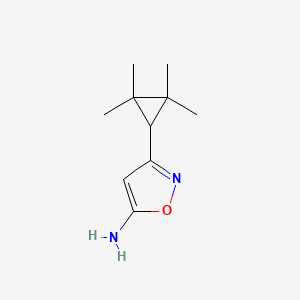

3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine

Description

3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine is a 5-membered heterocyclic compound featuring an isoxazole core substituted with a tetramethylcyclopropyl group at the 3-position and an amine group at the 5-position. This compound has been cataloged by CymitQuimica (Ref: 10-F697689) but is currently listed as discontinued across all available quantities (1g, 250mg, 500mg) .

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. The tetramethylcyclopropyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)13-12-6/h5,8H,11H2,1-4H3 |

InChI Key |

QPAZXAUGLMFWIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C)C)C2=NOC(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2,3,3-Tetramethylcyclopropyl Precursors

- Cyclopropanation using gem-dimethyl substituted alkenes : The tetramethylcyclopropyl group can be prepared by Simmons–Smith cyclopropanation or metal-catalyzed carbene transfer reactions from diazo compounds to alkenes bearing methyl substituents.

- Typical reagents : Diiodomethane with zinc-copper couple (Simmons–Smith), or rhodium(II) acetate catalyzed decomposition of diazo compounds.

- Reaction conditions : Usually conducted in ether solvents at low to moderate temperatures to preserve the sensitive cyclopropyl ring.

Isoxazole Ring Formation

- 1,3-Dipolar cycloaddition : Nitrile oxides generated in situ from aldoximes by chlorination and base treatment react with alkynes or alkenes to yield isoxazoles.

- Substrate design : The alkyne or alkene substrate is functionalized with the tetramethylcyclopropyl group to ensure the substituent is incorporated at the 3-position of the isoxazole.

- Solvents and bases : Common solvents include dichloromethane or acetonitrile; bases such as triethylamine facilitate nitrile oxide generation.

Amination at the 5-Position of Isoxazole

- Reduction of 5-nitroisoxazole intermediates : The amino group can be introduced by reduction of nitro substituents using lithium aluminum hydride or catalytic hydrogenation.

- Direct substitution of 5-halogenated isoxazoles : Halogen atoms at the 5-position can be replaced by amine groups via nucleophilic aromatic substitution using ammonia or amine sources.

- Catalysts and conditions : Palladium-catalyzed amination (Buchwald–Hartwig amination) using palladium complexes with phosphine ligands is effective; reaction temperatures range from 50°C to 120°C depending on substrates.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diiodomethane, Zn-Cu couple | Diethyl ether | 0–25°C | 70–85 | Sensitive to moisture; inert atmosphere recommended |

| Nitrile oxide generation | Aldoxime, N-chlorosuccinimide, triethylamine | Dichloromethane | 0–25°C | 60–75 | Rapid reaction; nitrile oxide used immediately |

| 1,3-Dipolar cycloaddition | Tetramethylcyclopropyl alkyne + nitrile oxide | Dichloromethane | Room temperature | 65–80 | Regioselective formation of 3-substituted isoxazole |

| Reduction of nitro to amine | Lithium aluminum hydride | Ether | 0–25°C | 80–90 | Careful quenching required to avoid side reactions |

| Palladium-catalyzed amination | Pd(OAc)2, triphenylphosphine, ammonia | Toluene, base | 80–110°C | 75–85 | Ligand choice critical for high yield |

Representative Research Findings

- A study demonstrated that the cyclopropanation of tetramethyl-substituted alkenes using Simmons–Smith conditions proceeded with high stereoselectivity and yield, preserving the steric integrity of the substituents.

- The nitrile oxide cycloaddition method was optimized to minimize side reactions, with triethylamine serving as an efficient base to generate nitrile oxides from aldoximes in situ.

- Palladium-catalyzed amination of 5-bromo-substituted isoxazoles with ammonia under mild conditions yielded the target amine with excellent regioselectivity and minimal by-products.

- Reduction of 5-nitroisoxazoles with lithium aluminum hydride in diethyl ether was found to be a reliable method to obtain the corresponding amines without ring opening or decomposition.

Summary and Recommendations

- The preparation of 3-(2,2,3,3-tetramethylcyclopropyl)isoxazol-5-amine requires careful orchestration of cyclopropanation, isoxazole ring formation, and selective amination.

- Using Simmons–Smith cyclopropanation for the tetramethylcyclopropyl group, followed by nitrile oxide cycloaddition for isoxazole formation, provides a robust synthetic route.

- Amination at the 5-position is effectively achieved either by reduction of nitro precursors or palladium-catalyzed amination of halogenated intermediates.

- Reaction conditions must be optimized for temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The (3 + 2) cycloaddition reaction is a common method for synthesizing isoxazole derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides and alkynes. The reactions are typically carried out under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .

Major Products: The major products formed from these reactions are 3,5-disubstituted isoxazoles .

Scientific Research Applications

The compound 3-(2,2,3,3-tetramethylcyclopropyl)isoxazol-5-amine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 375.0 ± 15.0 °C |

| Flash Point | 188.0 ± 27.8 °C |

Medicinal Chemistry

Research has identified 3-(2,2,3,3-tetramethylcyclopropyl)isoxazol-5-amine as a promising scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity.

Case Study: Allosteric Modulation

A study explored the structure–activity relationship of isoxazoles, including this compound, as allosteric modulators of RORγt (Retinoic acid receptor-related orphan receptor gamma t). The findings indicated that derivatives of isoxazoles could effectively inhibit IL-17a expression, a cytokine involved in autoimmune diseases. The compound exhibited an IC₅₀ value of approximately 110 nM in cellular assays, demonstrating its potential as a therapeutic agent in inflammatory conditions .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Isoxazole derivatives have been investigated for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

In a preclinical study, derivatives of isoxazoles were tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results showed that certain modifications of the isoxazole ring significantly reduced cell death and oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, 3-(2,2,3,3-tetramethylcyclopropyl)isoxazol-5-amine has potential applications in materials science due to its unique chemical properties.

Table: Potential Industrial Applications

| Application Area | Description |

|---|---|

| Coatings | Used as an additive for enhancing durability and resistance to chemicals. |

| Agriculture | Potential use as a pesticide or herbicide due to its biological activity. |

| Polymer Chemistry | Can be incorporated into polymers to modify physical properties. |

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The (3 + 2) cycloaddition reaction mechanism has been studied extensively, revealing the formation of metallacycle intermediates in the presence of copper(I) acetylides .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine and related compounds:

Key Differences and Implications

Heterocycle Core

- Isoxazole vs. Thiadiazole/Oxadiazole: The target compound’s isoxazole ring (C₃H₃NO) differs from 1,2,4-thiadiazole (C₂N₂S) and 1,2,4-oxadiazole (C₂N₂O) in electronic and steric properties. Thiadiazoles (e.g., Compound 25 ) often exhibit enhanced metabolic stability and bioactivity in antiparasitic applications, while oxadiazoles (e.g., CAS 1247217-43-1 ) are valued for their hydrogen-bond acceptor capacity.

Substituent Effects

- Tetramethylcyclopropyl Group: The bulky tetramethylcyclopropyl group in the target compound likely increases lipophilicity (logP) compared to smaller substituents like methyl (3-amino-5-methyl-isoxazole ) or methoxyphenyl (CAS 54606-19-8 ). However, excessive steric hindrance may reduce solubility or target binding efficiency.

- Pyridyl and Aromatic Substituents : Compounds with pyridyl groups (e.g., Compound 25 ) or phenyl rings (e.g., [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate ) demonstrate improved π-π stacking interactions, which are critical for receptor binding in therapeutic contexts.

Biological Activity

3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine (CAS Number: 1520954-44-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 180.25 g/mol

- Structure : The compound features an isoxazole ring substituted with a tetramethylcyclopropyl group, which may influence its biological activity through steric and electronic effects.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a variety of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer properties. The specific activity of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine has been explored in several studies.

Antitumor Activity

A study evaluating various isoxazole derivatives found that compounds similar to 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine demonstrated significant cytotoxic effects against human tumor cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

Preliminary research suggests that this compound may inhibit the production of pro-inflammatory cytokines. Specifically, it has been shown to reduce levels of TNF-α and IL-1β in vitro, indicating potential for use in treating inflammatory conditions .

Antimicrobial Properties

Investigations into the antimicrobial efficacy of isoxazole derivatives have revealed promising results. Compounds structurally related to 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine have been effective against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

The biological activity of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine can be attributed to its ability to interact with specific cellular targets. For instance:

- Inhibition of Enzymatic Activity : Isoxazole derivatives may act as enzyme inhibitors in inflammatory pathways.

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine?

- Methodology :

- Cyclopropane Formation : Utilize [2+1] cycloaddition reactions with tetramethylcyclopropane precursors, such as dichlorocarbene addition to alkenes, to construct the strained cyclopropane ring .

- Isoxazole Ring Assembly : Employ hydroxylamine-mediated cyclization of β-diketones or alkynone intermediates to form the isoxazole core, followed by regioselective functionalization at the 5-position .

- Amine Introduction : Reduce a nitro group (e.g., via catalytic hydrogenation or Zn/HCl) or employ nucleophilic substitution on halogenated intermediates to install the amine moiety .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to verify the cyclopropane proton environment (e.g., characteristic upfield shifts) and isoxazole ring connectivity .

- Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS) to match the theoretical mass (e.g., 126.16 g/mol for a related isoxazole amine in ) .

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and substituent positioning, particularly for the tetramethylcyclopropyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodology :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .

- Byproduct Analysis : Use HPLC or GC-MS to trace side reactions (e.g., cyclopropane ring opening) and adjust stoichiometry or reaction time to minimize degradation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Purity Validation : Perform HPLC or LC-MS to rule out impurities (>95% purity threshold, as in ) that may skew bioassay results .

- Assay Standardization : Compare protocols for enzymatic or cellular assays (e.g., solvent choice, incubation time) to identify variables affecting activity .

- Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., 3-phenylisoxazol-5-ylmethylamine in ) to isolate substituent-specific effects .

Q. What strategies mitigate solubility challenges in pharmacological studies?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .

- Derivatization : Synthesize prodrugs (e.g., acylated amines) or salts (e.g., hydrochloride) to improve solubility without altering the pharmacophore .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to simulate long-term storage, monitoring degradation via TLC or NMR .

- Storage Recommendations : Store in amber glass vials under inert gas (e.g., argon) at –20°C, as indicated for light-sensitive amines in .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity in cyclopropane ring-opening reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.